molecular formula C11H13NO3 B13829588 (6S)-4-Ethoxy-6-(2-furyl)-5,6-dihydro-2(1H)-pyridinone

(6S)-4-Ethoxy-6-(2-furyl)-5,6-dihydro-2(1H)-pyridinone

Cat. No.: B13829588
M. Wt: 207.23 g/mol
InChI Key: HQTZYXFCQHAEKI-VIFPVBQESA-N
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Description

(6S)-4-Ethoxy-6-(2-furyl)-5,6-dihydro-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of pyridinones. Pyridinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-4-Ethoxy-6-(2-furyl)-5,6-dihydro-2(1H)-pyridinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and furfural.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the pyridinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(6S)-4-Ethoxy-6-(2-furyl)-5,6-dihydro-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

(6S)-4-Ethoxy-6-(2-furyl)-5,6-dihydro-2(1H)-pyridinone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6S)-4-Ethoxy-6-(2-furyl)-5,6-dihydro-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-5,6-dihydro-2(1H)-pyridinone: Lacks the furyl group, which may affect its biological activity.

    6-(2-Furyl)-5,6-dihydro-2(1H)-pyridinone: Lacks the ethoxy group, which may influence its chemical reactivity.

Uniqueness

(6S)-4-Ethoxy-6-(2-furyl)-5,6-dihydro-2(1H)-pyridinone is unique due to the presence of both the ethoxy and furyl groups, which contribute to its distinct chemical and biological properties. These functional groups may enhance its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(2S)-4-ethoxy-2-(furan-2-yl)-2,3-dihydro-1H-pyridin-6-one

InChI

InChI=1S/C11H13NO3/c1-2-14-8-6-9(12-11(13)7-8)10-4-3-5-15-10/h3-5,7,9H,2,6H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

HQTZYXFCQHAEKI-VIFPVBQESA-N

Isomeric SMILES

CCOC1=CC(=O)N[C@@H](C1)C2=CC=CO2

Canonical SMILES

CCOC1=CC(=O)NC(C1)C2=CC=CO2

Origin of Product

United States

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